(R)-6-(((烯丙氧基)羰基)氨基)-2-氨基己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

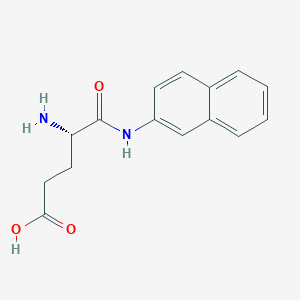

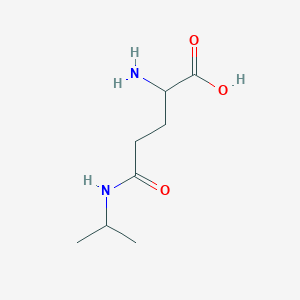

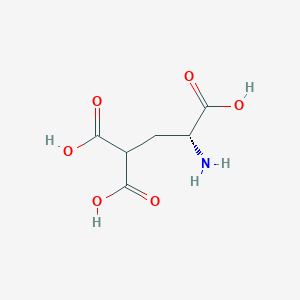

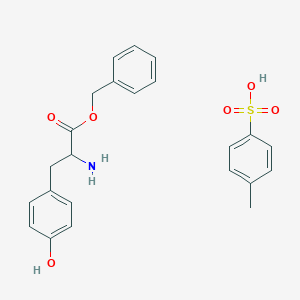

“®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid” is a complex organic compound. It is an amino acid derivative, which means it contains an amino group (-NH2), a carboxylic acid group (-COOH), and an allyloxy carbonyl group (-(CH2=CH-CH2)-O-CO-) attached to the carbon skeleton . Amino acids are the basic building blocks of proteins and are the most important type of amino acid .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The molecule contains an amino group bonded to a carbon atom, which is also bonded to a carboxylic acid group . The R group, or side chain, of this amino acid would contain the allyloxy carbonyl group .Chemical Reactions Analysis

Amino acids can undergo numerous chemical reactions due to their various chemical functionalities . Two reactions of particular importance are the formation of a peptide bond and the oxidation of cysteine . The peptide bond forms when the carboxylic acid group of one amino acid reacts with the amine group of another . The carbonyl group in the molecule can react with strong nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent groups. Amino acids have high melting points and are soluble in water due to the formation of zwitterions . The R groups of amino acids have distinct chemistries and can differ in their size, polarity, charge, and bonding potentials .科学研究应用

合成化合物的生物降解

研究表明,某些酶在降解人造化合物(如 6-氨基己酸低聚物)中发挥作用,突出了微生物对异源化合物的适应性。包括 6-氨基己酸环二聚体水解酶、6-氨基己酸二聚体水解酶和内切型 6-氨基己酸低聚物水解酶在内的这些酶对于降解过程至关重要,提供了微生物适应合成材料的分子基础的见解 (Negoro 等人,1994 年)。

活性羰基物质的管理

由碳水化合物、脂质和氨基酸氧化产生的活性羰基物质 (RCS) 的产生及其与各种慢性疾病的关系已得到彻底审查。了解 RCS 特性、代谢及其与代谢性疾病的关系有助于制定有效的策略来预防多种慢性疾病。这一知识强调了在人类健康中管理 RCS 的重要性,并可能表明 (R)-6-(((烯丙氧基)羰基)氨基)-2-氨基己酸 在减轻这些影响中的潜在应用 (Fuloria 等人,2020 年)。

在农业和生物医学科学中的分析应用

茚三酮反应涉及伯氨基形成鲁赫曼紫,在各个科学领域广泛应用于分析目标化合物。该方法在检测和分析氨基酸、肽和蛋白质方面的适应性凸显了其在研究中的重要性,并可能暗示 (R)-6-(((烯丙氧基)羰基)氨基)-2-氨基己酸 在类似情况下的分析效用 (Friedman,2004 年)。

在功能化 β-氨基酸衍生物的合成和转化中的应用

复分解反应已广泛用于合成环状 β-氨基酸,表明 (R)-6-(((烯丙氧基)羰基)氨基)-2-氨基己酸 在药物研究和开发新分子实体方面的潜力。这种方法对于获得脂环 β-氨基酸和其他稠密官能化衍生物非常有价值,展示了该化合物在合成和药物化学中的相关性 (Kiss 等人,2018 年)。

作用机制

Mode of Action

It’s known that this compound is used in peptide synthesis , which suggests it may interact with its targets by forming peptide bonds. This interaction could result in changes to the structure and function of the target molecules .

Biochemical Pathways

Given its role in peptide synthesis , it can be inferred that it may influence protein synthesis and degradation pathways. The downstream effects of these pathways could include changes in cellular function and signaling .

Result of Action

Given its role in peptide synthesis , it can be inferred that it may influence the structure and function of proteins within the cell.

安全和危害

未来方向

The future directions for the study and use of this compound could include further exploration of its synthesis methods, investigation of its potential applications, and detailed study of its physical and chemical properties. It could also be interesting to explore its potential uses in the pharmaceutical, agrochemical, and dyestuff fields .

属性

IUPAC Name |

(2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZPOGGPUVRZMI-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426465 |

Source

|

| Record name | H-D-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid | |

CAS RN |

274260-42-3 |

Source

|

| Record name | H-D-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。